

An In-depth Technical Guide to 3,5-Dimethyl-4-heptanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dimethyl-4-heptanol

Cat. No.: B092936

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3,5-Dimethyl-4-heptanol**, a secondary nonyl alcohol. Due to a lack of specific literature on its discovery and biological functions, this document focuses on its chemical and physical properties, a probable synthetic pathway, and relevant characterization data. The absence of information regarding its biological activity precludes the inclusion of signaling pathway diagrams; however, a detailed experimental workflow for its synthesis is provided. This guide is intended for researchers and professionals in chemistry and drug development who may be interested in the synthesis and properties of branched-chain alcohols.

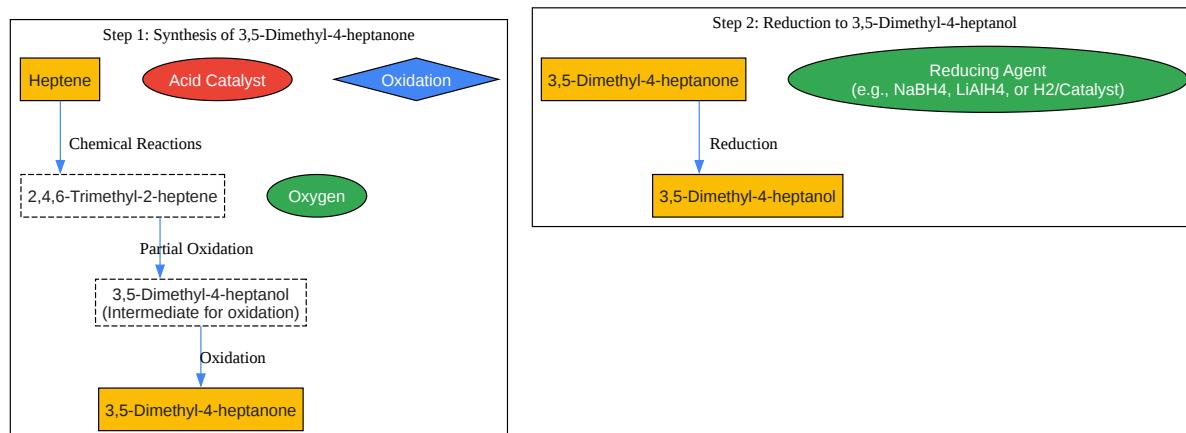
Introduction

3,5-Dimethyl-4-heptanol, with the chemical formula C9H20O, is a branched secondary alcohol.^[1] While its specific discovery and historical timeline are not well-documented in readily available literature, its structure suggests it can be synthesized through standard organic chemistry methodologies. This guide will detail a likely synthetic route, present its known physical and spectral properties in a structured format, and provide a workflow for its preparation.

Physicochemical Properties

A summary of the key physical and chemical properties of **3,5-Dimethyl-4-heptanol** is presented in Table 1. This data is crucial for its handling, characterization, and potential application in various chemical processes.

Table 1: Physicochemical Properties of **3,5-Dimethyl-4-heptanol**


Property	Value	Reference
CAS Number	19549-79-2	[1]
Molecular Formula	C9H20O	[1]
Molecular Weight	144.25 g/mol	
IUPAC Name	3,5-dimethylheptan-4-ol	
Synonyms	4-Heptanol, 3,5-dimethyl-; Di-sek.-butyl-carbinol	
Boiling Point	Not available	
Density	Not available	
Solubility	Soluble in alcohol and ether solvents, insoluble in water.	

Synthesis of **3,5-Dimethyl-4-heptanol**

A definitive, published synthesis protocol specifically for **3,5-Dimethyl-4-heptanol** is not readily available. However, a logical and commonly employed method would involve the reduction of the corresponding ketone, 3,5-dimethyl-4-heptanone. This approach is analogous to the industrial preparation of similar secondary alcohols.

Proposed Synthetic Pathway

The proposed two-step synthesis involves the preparation of 3,5-dimethyl-4-heptanone followed by its reduction to **3,5-Dimethyl-4-heptanol**.

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **3,5-Dimethyl-4-heptanol**.

Experimental Protocols

Step 1: Synthesis of 3,5-Dimethyl-4-heptanone

While several synthetic routes exist for 3,5-dimethyl-4-heptanone, a general method involves the reaction of isobutyraldehyde and 2-pentanone followed by hydrogenation and oxidation. A method for synthesizing the ketone from heptene has also been described, involving the application of an acid catalyst to form 2,4,6-trimethyl-2-heptene, which is then partially oxidized to **3,5-dimethyl-4-heptanol** and subsequently oxidized to the ketone.

Step 2: Reduction of 3,5-Dimethyl-4-heptanone to **3,5-Dimethyl-4-heptanol**

The reduction of the ketone can be achieved using various reducing agents. A general procedure using sodium borohydride is described below.

- Materials: 3,5-dimethyl-4-heptanone, Methanol (or Ethanol), Sodium borohydride (NaBH₄), Water, Diethyl ether (or other organic solvent for extraction), Anhydrous magnesium sulfate, Hydrochloric acid (dilute).
- Procedure:
 - Dissolve 3,5-dimethyl-4-heptanone in methanol in a round-bottom flask and cool the solution in an ice bath.
 - Slowly add sodium borohydride to the stirred solution. The amount of NaBH₄ should be in slight molar excess relative to the ketone.
 - After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
 - Quench the reaction by slowly adding dilute hydrochloric acid until the effervescence ceases.
 - Remove the methanol by rotary evaporation.
 - Add water to the residue and extract the product with diethyl ether.
 - Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and filter.
 - Remove the solvent by rotary evaporation to yield crude **3,5-Dimethyl-4-heptanol**.
 - The product can be further purified by distillation under reduced pressure.

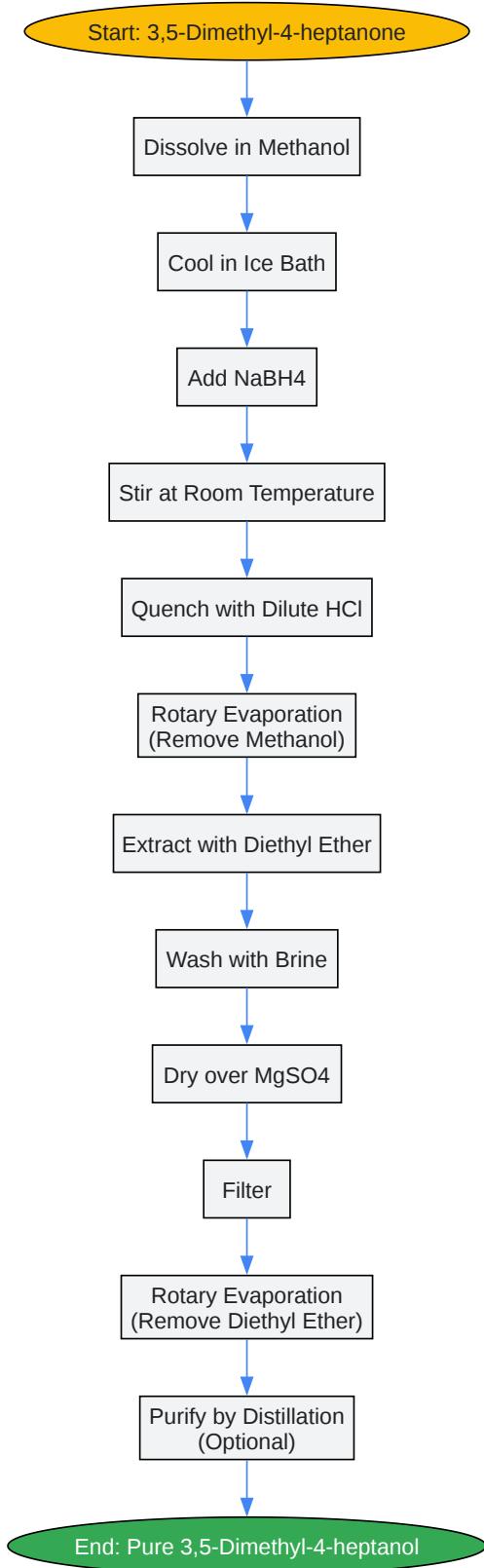
Spectroscopic Data

The identity and purity of **3,5-Dimethyl-4-heptanol** can be confirmed by various spectroscopic methods. The available data is summarized in Table 2.

Table 2: Spectroscopic Data for **3,5-Dimethyl-4-heptanol**

Technique	Data Highlights	Reference
¹ H NMR	Data available from SpectraBase.	
¹³ C NMR	Data available from SpectraBase.	
Mass Spectrometry (GC-MS)	NIST Number: 113706.	
Infrared (IR) Spectroscopy (FTIR)	CAPILLARY CELL: NEAT. Source of Sample: MCB MANUFACTURING CHEMISTS, NORWOOD, OHIO.	
Raman Spectroscopy	Data available from SpectraBase.	

Biological Activity and Signaling Pathways


Currently, there is no available scientific literature detailing any specific biological activities or signaling pathway interactions for **3,5-Dimethyl-4-heptanol**. Extensive searches of chemical and biological databases have not yielded any information on its use as a drug, a research chemical in biological assays, or as a naturally occurring compound with a known function. Therefore, diagrams of signaling pathways cannot be provided.

Conclusion

3,5-Dimethyl-4-heptanol is a secondary alcohol for which detailed historical and biological information is scarce. This guide has provided a comprehensive summary of its known physicochemical and spectroscopic properties. A plausible and detailed synthetic protocol via the reduction of its corresponding ketone, 3,5-dimethyl-4-heptanone, has been outlined and visualized. This information serves as a valuable resource for chemists and researchers interested in the synthesis and characterization of this and similar branched-chain alcohols. Further research is required to elucidate any potential biological activity of this compound.

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis and purification of **3,5-Dimethyl-4-heptanol** from its ketone precursor.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-Dimethyl-4-heptanol | C9H20O | CID 29655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3,5-Dimethyl-4-heptanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092936#3-5-dimethyl-4-heptanol-discovery-and-history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com